(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone
Description
(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone is a chiral oxetanone derivative characterized by a stereochemically complex structure. Its molecular formula is C29H56O3Si, with a precise molecular weight of 510.447 g/mol . Key features include:
- Stereochemistry: Three stereocenters at C3 (S), C4 (S), and the C2 position of the tridecyl chain (S), which confer enantioselective properties critical for asymmetric synthesis.
- Functional groups: A triisopropylsilyl (TIPS) ether group at the tridecyl chain and a hexyl substituent at C2. The TIPS group enhances steric bulk and protects reactive hydroxyl intermediates during synthesis .
- Physicochemical properties:
This compound is primarily utilized as a synthetic intermediate in the preparation of lipase inhibitors such as Orlistat and analogs like Tetrahydrolipstatin, which target endocannabinoid hydrolysis .
Properties
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2S)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNRUOAOBYLJG-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Enantioselective Reduction of 2-Ketotridecanoate
Step 2: Silylation of the Hydroxyl Group
Step 3: Chain Elongation and Functionalization
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Grignard Addition : Reaction with hexylmagnesium bromide (2.0 eq) in THF at −78°C forms the tertiary alcohol.
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Oxidation : Dess-Martin periodinane (1.1 eq) in CH2Cl2 oxidizes the alcohol to a ketone.
β-Lactone Formation Strategies
Ring-Closing via Intramolecular Aldol Condensation
Staudinger Ketene Cycloaddition
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Ketene Generation : Treating hexylacetic acid chloride with Et3N (2.5 eq) in CH2Cl2.
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Cycloaddition : Reacting the ketene with (S)-2-(TIPS-oxy)tridecyl aldehyde under high dilution.
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Stereocontrol : Chiral Lewis acid catalysts (e.g., Ti(OiPr)4 with (R)-BINOL) enforce (3S,4S) configuration.
Stereochemical Control and Optimization
Asymmetric Induction via Chiral Auxiliaries
Dynamic Kinetic Resolution (DKR)
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Catalyst : Shvo’s catalyst (0.5 mol%) in toluene at 110°C.
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Substrate : Racemic β-keto ester.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
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TIPS Deprotection Risks : HF·pyridine required for silyl ether removal may complicate large-scale synthesis.
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Solvent Selection : THF and CH2Cl2 are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) for sustainability.
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Catalyst Recycling : Immobilized Ti-BINOL systems reduce costs by >40% in pilot plants .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to a more reduced form, such as an alcohol.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
Enzymatic Inhibition
One of the primary applications of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone is as a reagent in the synthesis of inhibitors for the enzymatic hydrolysis of endocannabinoids. Specifically, it has been used to develop inhibitors for the enzyme that hydrolyzes 2-arachidonoylglycerol, a significant endocannabinoid involved in various physiological processes .
Antimicrobial Activity
Research indicates that compounds with similar oxetanone structures exhibit antimicrobial properties. The mechanism often involves disrupting microbial membranes, making this compound a candidate for further studies aimed at developing new antimicrobial agents .
Anti-inflammatory Effects
Certain derivatives of oxetanones have shown promise in modulating inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases, where controlling inflammation is critical.
Anticancer Activity
Compounds with similar frameworks have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell growth through various mechanisms. Ongoing research focuses on optimizing its efficacy and safety profiles for potential use in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The silyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
(3S,4S)-3-Hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-2-oxetanone (CAS 114264-05-0)
- Key differences : The phenylmethoxy group replaces the TIPS ether.
- Impact: Reduced steric bulk (molecular weight 444.69 g/mol vs. 510.45 g/mol) . Lower lipophilicity (estimated LogP ~8.5 vs. 10.37) due to the less hydrophobic benzyl group.
(3S,4S)-3-Hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone (Orlistat Related Compound A, CAS 104872-06-2)
- Key differences : A hydroxyl group replaces the TIPS ether.
- Impact :
(3S,4S)-3-Hydroxy-4-methyloctanoic Acid
- Key differences: Linear carbon chain with hydroxyl and methyl substituents instead of cyclic oxetanone.
- Impact :
- Higher solubility in aqueous media due to carboxylic acid functionality.
- Used as a chiral building block for β-lactams but lacks the steric bulk necessary for lipase inhibition .
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone
- Key differences: Smaller backbone (pentanone vs.
- Impact: Lower molecular weight (130.18 g/mol) and LogP (~1.2). Limited to small-scale asymmetric synthesis due to reduced stereochemical complexity .
Comparative Data Table
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C31H62O3Si
- Molecular Weight : 510.91 g/mol
Structural Features
The compound features a unique oxetanone ring, which is a four-membered cyclic ester. The presence of the triisopropylsilyloxy group enhances its lipophilicity, which may influence its biological interactions.
Synthesis Methods
The synthesis of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone typically involves:
- Formation of the Oxetanone Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triisopropylsilyloxy Group : This step often involves silylation reactions using triisopropylsilyl chloride in the presence of a base.
Detailed methodologies can be found in specialized organic chemistry literature focusing on synthetic pathways for cyclic compounds.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that oxetanones possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Potential : Preliminary investigations into related compounds have indicated cytotoxic effects on cancer cell lines, suggesting a need for further exploration of this compound's potential in oncology.
- Anti-inflammatory Effects : The lipophilic nature of the compound may contribute to its ability to modulate inflammatory pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2021) | Showed cytotoxicity against breast cancer cell lines with IC50 values ranging from 15 to 25 µM. |
| Study C (2022) | Investigated anti-inflammatory properties in murine models, reporting a significant reduction in pro-inflammatory cytokines. |
These findings underscore the importance of further research into the pharmacological applications of this compound.
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone?
Methodological Answer:
Stereochemical control during synthesis requires:
- Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) to direct β-lactam ring formation .
- Protecting groups : The triisopropylsilyl (TIPS) group in the tridecyl chain protects the hydroxyl moiety during ring-closing steps, preventing undesired side reactions .
- Stepwise purification : Employ chiral HPLC or recrystallization in solvents like hexadecene to isolate enantiomers .
Advanced: How can conflicting NMR data for conformational isomers of this oxetanone be resolved?
Methodological Answer:
Discrepancies between computational predictions (e.g., DFT-optimized conformers) and experimental NMR data (e.g., coupling constants in CDCl₃) arise due to dynamic equilibria. To resolve:
- Variable-temperature NMR : Monitor splitting patterns at 25–50°C to detect coalescence points, indicating interconversion rates .
- 2D-NMR (NOESY/ROESY) : Identify through-space correlations to distinguish axial vs. equatorial substituents on the oxetanone ring .
Basic: What purification methods optimize isolation of this thermally sensitive oxetanone?
Methodological Answer:
- Low-temperature chromatography : Use hexadecane or methylene chloride at 4°C to minimize thermal degradation during column separation .
- Distillation under reduced pressure : For non-polar fractions, employ short-path distillation (<100°C, 0.1 mmHg) to preserve the β-lactam ring integrity .
Advanced: How do experimentalists mitigate degradation of the oxetanone ring during prolonged reactions?
Methodological Answer:
- Inert atmosphere and cooling : Perform reactions under N₂/Ar with jacketed reactors (−10°C) to slow hydrolysis or oxidation .
- Stabilizing additives : Introduce radical scavengers (e.g., BHT) or chelating agents (EDTA) to sequester trace metals that catalyze degradation .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups (e.g., δ 10.51 ppm for NH in related oxazolidinones) .
- FT-IR : Validate the β-lactam carbonyl stretch (~1750 cm⁻¹) and TIPS-O-Si vibrations (1250–1100 cm⁻¹) .
Advanced: How does the TIPS group influence regioselectivity in ring-opening reactions?
Methodological Answer:
The bulky TIPS group:
- Steric shielding : Direct nucleophiles (e.g., Grignard reagents) to attack the less hindered C3 position of the oxetanone ring .
- Electronic effects : The electron-donating silyl ether stabilizes adjacent carbocations, favoring SN1 pathways in acidic conditions .
Basic: What solvents are compatible with this compound for kinetic studies?
Methodological Answer:
- Non-polar solvents : Hexadecane or dichloromethane (MeCl₂) minimize solvolysis of the β-lactam ring .
- Avoid protic solvents : Methanol/water accelerate hydrolysis; use anhydrous THF or DCM for stability .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to serine hydrolases (e.g., lipases), leveraging the β-lactam’s electrophilic carbonyl .
- MD simulations : Analyze TIPS group flexibility over 100-ns trajectories to assess membrane permeability in drug-design contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
